molecular formula C22H28O3S B14532516 S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate CAS No. 62525-78-4

S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate

Cat. No.: B14532516
CAS No.: 62525-78-4
M. Wt: 372.5 g/mol
InChI Key: PJQYEGCMUGFKST-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C({22})H({28})O(_{3})S It is a thioester derivative, characterized by the presence of a methoxyphenyl group and an octyloxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-methoxyphenyl thiol with 4-(octyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})) are employed for reduction reactions.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxy and octyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate
  • S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate

Comparison:

  • S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate differs from its analogs by the length of the alkoxy chain or the presence of different substituents on the aromatic ring.
  • The octyloxy group provides unique hydrophobic properties compared to shorter alkoxy chains, which can influence the compound’s solubility and interaction with biological targets.
  • The methoxy group can enhance electron-donating effects, affecting the compound’s reactivity and stability.

Properties

CAS No.

62525-78-4

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

S-(4-methoxyphenyl) 4-octoxybenzenecarbothioate

InChI

InChI=1S/C22H28O3S/c1-3-4-5-6-7-8-17-25-20-11-9-18(10-12-20)22(23)26-21-15-13-19(24-2)14-16-21/h9-16H,3-8,17H2,1-2H3

InChI Key

PJQYEGCMUGFKST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC

Origin of Product

United States

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